2-(4-ethoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
Structural Features:
This compound belongs to the pyrazolo[1,5-a]pyrazine class, featuring a bicyclic nitrogen-containing heterocycle. Key substituents include:
- A 4-ethoxyphenyl group at position 2, contributing electron-donating effects and moderate lipophilicity.
Molecular Formula: C₁₈H₂₁N₃OS
Molecular Weight: 327.45 g/mol
Key Physicochemical Properties:
- logP: 4.55 (indicating high lipophilicity)
- Polar Surface Area: 27.14 Ų (suggesting moderate membrane permeability) .
Cyclization of precursors to form the pyrazolo[1,5-a]pyrazine core.
Sequential introduction of substituents via nucleophilic substitution or Suzuki coupling .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-3-26-19-10-8-18(9-11-19)20-14-21-22(23-12-13-25(21)24-20)27-15-17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKOBIQOCIAWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 378.48 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core with an ethoxyphenyl group and a sulfanyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4OS |
| Molecular Weight | 378.48 g/mol |
| LogP | 3.536 |
| Polar Surface Area | 83.042 Ų |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally similar to our compound. For instance, derivatives with similar functional groups demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrazine derivatives has been extensively studied. For example, compounds exhibiting similar structural motifs have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that these compounds could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) by activating caspases and modulating key apoptotic pathways .
A recent study highlighted that certain derivatives could suppress NF-κB expression while promoting p53 and Bax expression, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis . The mechanism of action appears to involve autophagy induction as well, which further enhances their anticancer efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Pyrazolo derivatives have been explored for their ability to inhibit various enzymes linked to cancer progression and microbial resistance. The presence of the sulfanyl group is particularly relevant, as it has been associated with enhanced enzyme inhibition properties .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study involving several pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against a range of pathogens. The research utilized methods such as time-kill assays and biofilm formation inhibition tests .
- Anticancer Mechanism : Another investigation focused on the anticancer mechanisms of pyrazolo compounds revealed that they could effectively induce apoptosis through caspase activation and ROS generation in breast cancer cells .
- Enzyme Inhibition Studies : Research has shown that derivatives containing the pyrazole core can inhibit specific kinases involved in cancer signaling pathways, thereby reducing tumor growth in preclinical models .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer research where kinase activity is often dysregulated.
Pharmacological Studies
Research indicates that compounds similar to 2-(4-ethoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine can exhibit anti-inflammatory and analgesic properties. For instance, related pyrazolo compounds have been investigated for their efficacy in treating pain conditions, including neurodynia and hyperalgesia .
Case Study 1: Anticancer Activity
In a study focusing on pyrazolo compounds, researchers found that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study 2: Analgesic Effects
Another investigation explored the analgesic properties of related compounds in animal models. The results indicated that these compounds significantly reduced pain responses without notable side effects, suggesting their potential as safer alternatives to traditional analgesics.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Lipophilicity: Ethoxy vs. Butoxy Substituents: Butoxyphenyl derivatives (logP ~5.10) exhibit higher lipophilicity, which may improve tissue penetration but increase metabolic instability .
Biological Activity Modulation :
- Sulfanyl Group Variations : The (4-methylbenzyl)sulfanyl group in the target compound balances steric bulk and hydrophobicity, favoring kinase inhibition. Chlorinated analogs (e.g., 3-chlorobenzyl) show stronger enzyme inhibition but higher toxicity risks .
- Heterocyclic Moieties : Thiophene-substituted derivatives (e.g., ) demonstrate antiviral activity due to enhanced π-π stacking with viral proteases .
Synthetic Accessibility :
- Methoxy and ethoxy derivatives are synthesized via similar routes, but longer alkoxy chains (e.g., butoxy) require optimized coupling conditions to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
